

Amuvatinib clinical response rates versus standard care

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Compound Focus: Amuvatinib

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Clinical Response Data Summary

The table below summarizes the efficacy data from the Phase 2 ESCAPE trial, which evaluated **Amuvatinib** in combination with platinum-etoposide (EP) chemotherapy for platinum-refractory Small Cell Lung Cancer (SCLC). For context, the performance of standard care (topotecan) in a similar patient population is included based on a referenced historical response rate [1] [2].

Metric	Amuvatinib + EP (Phase 2 ESCAPE Trial)	Standard Care (Topotecan, Historical Control)
Patient Population	Platinum-refractory SCLC [1] [2]	Platinum-refractory SCLC [1]
Objective Response Rate (ORR)	8.7% (2 of 23 patients; centrally confirmed) [1]	6.4% [1]
Disease Control Rate (DCR)	21.7% (5 of 23 patients; PR + SD) [1]	Information not specified in sources
Key Findings	Did not meet primary efficacy endpoint; potential signal of efficacy in subset of	The only FDA-approved chemotherapy for second-line SCLC

Metric	Amuvatinib + EP (Phase 2 ESCAPE Trial)	Standard Care (Topotecan, Historical Control)
	patients with high c-Kit expression (H-score ≥ 100) [1].	at the time of the trial, with limited activity [1].

> **Note on Development Status:** Astex Pharmaceuticals discontinued the development of **Amuvatinib** in **2012** after it failed to meet the pre-specified response rate endpoint in the Phase II ESCAPE trial [3]. The data presented here is for research and historical comparison purposes.

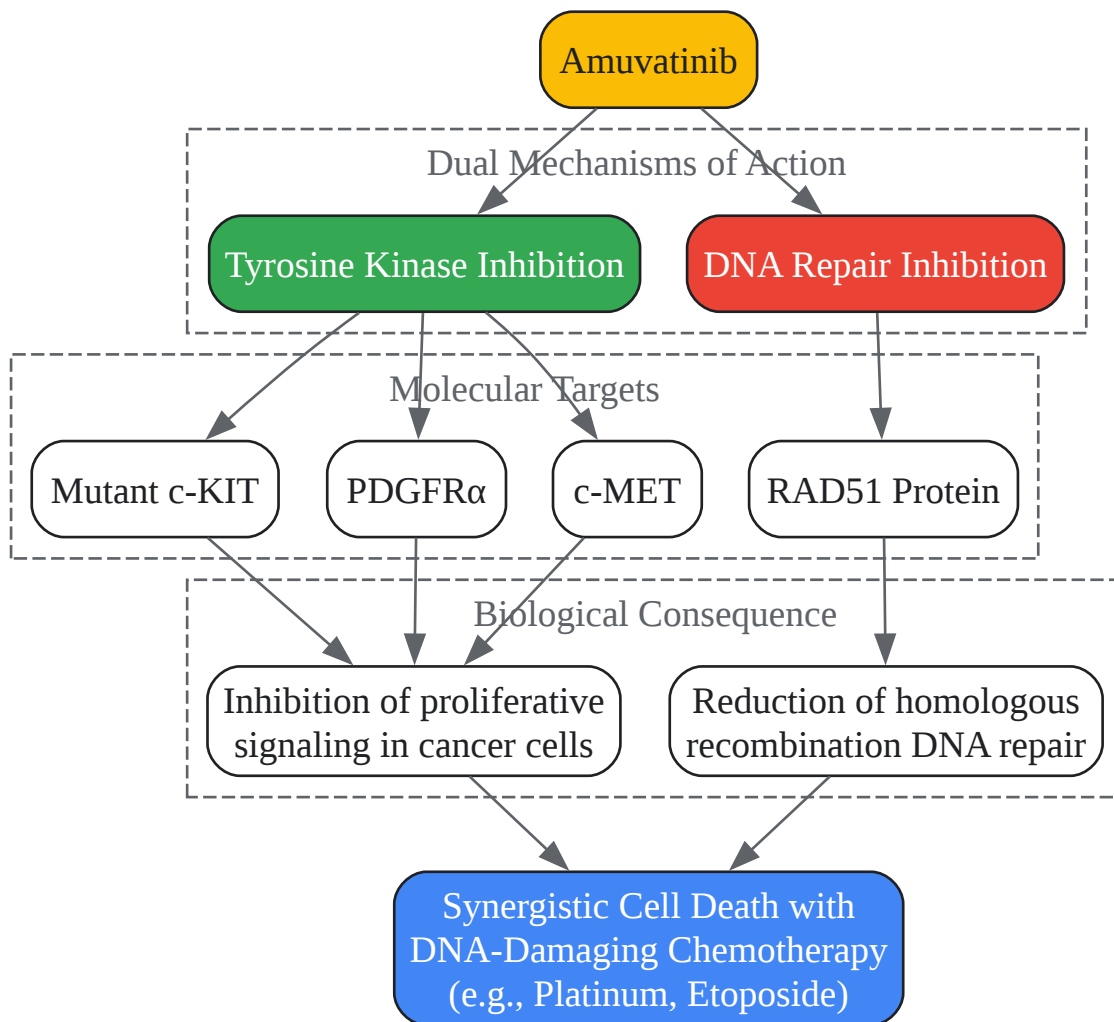
Detailed Experimental Protocol: ESCAPE Trial

For professionals seeking to understand the context of the data, here are the key methodological details from the Phase 2 study [1] [2].

- **Study Design:** Open-label, multi-center, Phase 2 trial using a **Simon 2-stage design**. Enrollment was stopped after the first stage because the primary endpoint was not met [1] [2].
- **Patient Population:** Adults with extensive-stage or limited-stage SCLC who had disease progression *during* or within **90 days** of completing first-line platinum-etoposide (EP) chemotherapy. The number of prior anticancer regimens ranged from one to three [1].
- **Intervention:** Patients received their prior EP chemotherapy regimen plus oral **Amuvatinib at 300 mg, three times daily**, in 21-day cycles. A three-day **Amuvatinib** "run-in" period was implemented before EP in Cycle 1 [1].
- **Primary Endpoint: Objective Response Rate (ORR)**, assessed per RECIST 1.1 criteria, requiring ≥ 3 centrally confirmed responses in the first 21 evaluable patients [1].
- **Key Biomarker Analysis:** Tumor samples were retrospectively analyzed for **c-Kit protein expression** using an H-score method. An H-score of ≥ 100 was considered high. This was exploratory to identify a potential responsive subgroup [1].

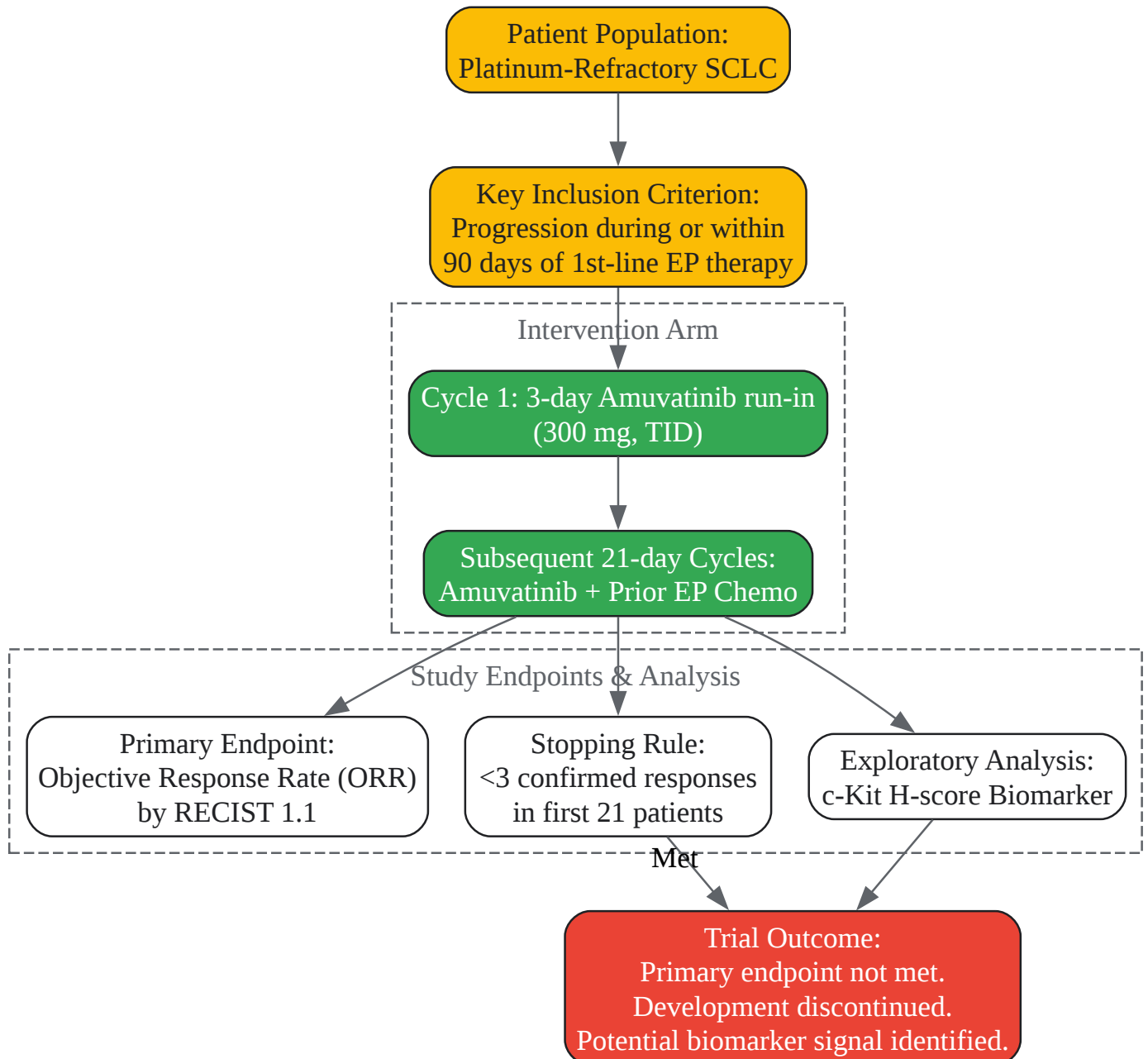
Mechanism of Action & Experimental Workflow

Amuvatinib (MP-470) is a multi-targeted tyrosine kinase inhibitor. Its mechanism and the logical flow of the ESCAPE trial are summarized in the diagrams below.



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Diagram 1: The dual mechanism of action of **Amuvatinib**. It inhibits mutant tyrosine kinases (c-KIT, PDGFR α , c-MET) to block proliferative signals, while simultaneously suppressing RAD51 to inhibit DNA repair, creating synergy with chemotherapy [1] [4].



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Diagram 2: The workflow and key design elements of the Phase 2 ESCAPE trial, which used a Simon 2-stage design and was terminated after the first stage due to lack of efficacy [1].

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